![molecular formula C13H16N4O4 B2793457 4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide CAS No. 338761-80-1](/img/structure/B2793457.png)

4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

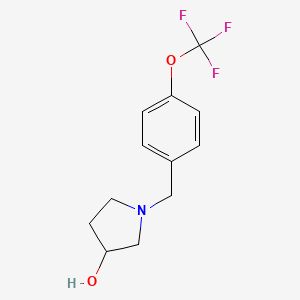

4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide is a compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a nitrobenzyl group attached to a tetrahydro-pyridinecarboxamide backbone, linked via an oxime ether linkage. The distinct structural features of this compound open the door to diverse chemical reactions and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide can involve multiple steps, typically beginning with the preparation of the key intermediates. A common synthetic route includes the following steps:

Nitration of Benzyl Alcohol: : Benzyl alcohol is nitrated to form 4-nitrobenzyl alcohol using a nitrating agent such as nitric acid.

Formation of 4-Nitrobenzyl Chloride: : 4-nitrobenzyl alcohol is treated with thionyl chloride (SOCl₂) to form 4-nitrobenzyl chloride.

Synthesis of Oxime Ether: : 4-nitrobenzyl chloride is reacted with an appropriate oxime, such as tetrahydro-2(1H)-pyridinecarboxamide oxime, in the presence of a base to form the oxime ether linkage.

Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production, focusing on yield, cost-effectiveness, and environmental sustainability. Automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) could be employed to enhance the efficiency of production.

Analyse Des Réactions Chimiques

4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide exhibits a range of chemical reactivity due to its functional groups.

Types of Reactions

Oxidation and Reduction: : The nitro group can undergo reduction to form an amino group using reducing agents like hydrogen in the presence of a palladium catalyst (Pd/C). Conversely, the amino group can be reoxidized back to the nitro group using oxidizing agents.

Substitution Reactions: : The benzylic position allows for substitution reactions, where the nitro group can be substituted with other electrophiles under suitable conditions.

Hydrolysis: : The oxime ether linkage is susceptible to hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

Reducing Agents: : Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄).

Oxidizing Agents: : Nitric acid (HNO₃), hydrogen peroxide (H₂O₂).

Bases and Acids: : Sodium hydroxide (NaOH), hydrochloric acid (HCl).

Applications De Recherche Scientifique

4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide has found applications in multiple scientific disciplines:

Chemistry: : Utilized as a reagent in organic synthesis due to its versatile functional groups that facilitate complex synthetic pathways.

Biology: : Employed in the study of enzyme inhibition and as a ligand in the formation of enzyme-substrate complexes.

Medicine: : Investigated for its potential therapeutic effects, such as acting as a precursor to pharmacologically active compounds.

Industry: : Used in the development of advanced materials and as a key intermediate in the synthesis of specialty chemicals.

Mécanisme D'action

The biological activity of 4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide is largely influenced by its ability to interact with specific molecular targets and pathways.

Enzyme Inhibition: : The compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and catalysis.

Cell Signaling Modulation: : It can modulate cell signaling pathways by interacting with receptor proteins, influencing cellular responses.

Molecular Targets: : Targets include enzymes involved in metabolic pathways, receptor proteins on cell surfaces, and transcription factors regulating gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

**4-{[(4-nitrophenyl)methyl]oxy}imino}tetrahydro-1(2H)-pyridinecarboxamide

4-{[(3-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide

Uniqueness

Compared to other similar compounds, 4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide stands out due to its specific nitrobenzyl substituent at the para-position, which significantly influences its chemical reactivity and biological activity. This structural distinction can result in different enzyme inhibition profiles, reaction pathways, and applications in scientific research.

Wouldn't it be fascinating to explore its potential further in a practical lab setting or in innovative industrial applications? If there's more you need to know or a specific direction you'd like to dive deeper into, I'm here to assist.

Propriétés

IUPAC Name |

4-[(4-nitrophenyl)methoxyimino]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c14-13(18)16-7-5-11(6-8-16)15-21-9-10-1-3-12(4-2-10)17(19)20/h1-4H,5-9H2,(H2,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABABURUUTHNQLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea](/img/structure/B2793375.png)

![2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2793376.png)

![Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793377.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(furan-2-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2793381.png)

![2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-1-methylpyridin-1-ium iodide](/img/structure/B2793384.png)

![8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2793388.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2793393.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B2793394.png)

![N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2793395.png)